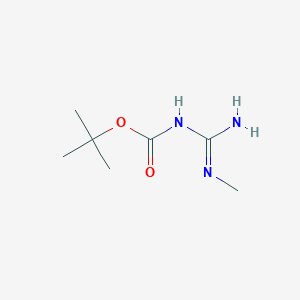

tert-butyl N-(N-methylcarbamimidoyl)carbamate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(N'-methylcarbamimidoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-5(8)9-4/h1-4H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVRWZWKWRXWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Diversification for Tert Butyl N N Methylcarbamimidoyl Carbamate

Established Synthetic Pathways for the Preparation of tert-Butyl N-(N-methylcarbamimidoyl)carbamate

Established methods for synthesizing Boc-protected guanidines typically involve either the direct protection of a pre-existing guanidine (B92328) or the construction of the guanidinyl group from an amine precursor using a guanylating agent.

Precursor Selection and Stoichiometric Considerations

The synthesis of this compound can be approached from two primary perspectives regarding precursor selection:

Direct Protection of N-methylguanidine: The most straightforward conceptual route involves the direct reaction of N-methylguanidine with a Boc-group donor. The principal reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com Stoichiometrically, at least one equivalent of Boc₂O is required. However, due to the presence of multiple nucleophilic nitrogen atoms in N-methylguanidine, careful control of stoichiometry is crucial to favor the formation of the mono-protected product over di- or tri-protected species. The use of 1.0 to 1.5 equivalents of the protecting agent is common. beilstein-journals.org

Guanylation of Methylamine (B109427): An alternative pathway involves building the guanidine functional group onto a methylamine precursor. This requires a guanylating agent that already contains the Boc-protected carbamimidoyl moiety. Common reagents for this purpose include N,N'-di-Boc-S-methylisothiourea or N,N'-di-Boc-1H-pyrazole-1-carboxamidine. researchgate.netresearchgate.netmdpi.com These reagents react with the primary amine (methylamine) to transfer the protected guanidine group. This method offers high specificity for the desired product architecture.

A summary of common precursors is presented below.

| Precursor Type | Specific Compound | Role in Synthesis |

| Guanidine Source | N-methylguanidine | Core structure to be protected |

| Amine Source | Methylamine | Building block for guanylation |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Donates the tert-butoxycarbonyl group |

| Guanylating Agent | N,N'-di-Boc-S-methylisothiourea | Transfers a di-Boc-guanidinyl group |

| Guanylating Agent | N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Transfers a di-Boc-guanidinyl group |

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is critical for achieving high yields and purity. For the direct N-Boc protection of amines and guanidines, the reaction is typically performed in the presence of a base. fishersci.co.uk Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or aqueous mixtures are frequently employed. jk-sci.comfishersci.co.uk

When constructing the guanidine group using thiourea-based precursors, an activating agent is often necessary to facilitate the conversion of the thiourea (B124793) into a more reactive intermediate, such as a carbodiimide (B86325). researchgate.net Historically, mercury(II) chloride (HgCl₂) was used, but due to its toxicity, alternative activators are now preferred. researchgate.netorganic-chemistry.org

The following table summarizes various reaction conditions reported for the synthesis of analogous N-Boc protected guanidines.

| Amine Precursor | Guanylating/Protecting Agent | Catalyst/Activator | Base | Solvent | Temperature | Yield |

| Various amines | Di-tert-butyl dicarbonate | Guanidine hydrochloride (15 mol%) | - | Ethanol (B145695) | 35-40 °C | High |

| Various amines | Di-tert-butyl dicarbonate | Iodine (I₂) | - | Solvent-free | Room Temp. | High |

| Various amines | N,N'-di-Boc-thiourea | Cyanuric Chloride (TCT) | N-methylmorpholine (NMM) | THF | Room Temp. | up to 95% |

| Primary amines | N,N'-di-Boc-1H-pyrazole-1-carboxamidine | - | - | Chloroform (CHCl₃) | Room Temp. | 62-86% |

Post-Synthetic Purification and Isolation Techniques

Following the synthesis, the isolation and purification of this compound are necessary to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for this purpose.

Extraction: The reaction mixture is often subjected to an aqueous workup. The product, being organic-soluble, can be extracted into a suitable solvent like ethyl acetate or dichloromethane (B109758). This is followed by washing the organic layer with dilute acidic or basic solutions (e.g., aqueous HCl or NaHCO₃ solution) to remove corresponding basic or acidic impurities. beilstein-journals.org

Chromatography: The most common method for purifying protected guanidines is column chromatography using silica (B1680970) gel. researchgate.net A solvent system, typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the components from the column, allowing for the separation of the desired product based on polarity. mdpi.com

Crystallization: If the final product is a solid, recrystallization can be an effective purification method. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org

Exploration of Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of protected guanidines, aligning with the principles of green chemistry and catalysis.

Application of Green Chemistry Principles in Synthesis

A significant advancement in the synthesis of protected guanidines has been the move away from hazardous reagents. A prime example is the replacement of toxic heavy-metal activators used in guanylation reactions.

Replacement of Hazardous Reagents: The use of mercury(II) chloride (HgCl₂) as an activator for di-Boc-thiourea has been a standard but environmentally problematic method. Research has shown that cyanuric chloride (TCT) can serve as an effective, inexpensive, and eco-friendly alternative. organic-chemistry.org This substitution eliminates the generation of heavy-metal waste without a significant loss in reactivity or yield. researchgate.netorganic-chemistry.org

Solvent-Free and Aqueous Conditions: For the N-Boc protection step, protocols have been developed that operate under solvent-free conditions or in water. organic-chemistry.orgjk-sci.com These methods reduce or eliminate the need for volatile organic compounds (VOCs), decreasing the environmental impact of the synthesis. Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to proceed chemoselectively and in high yields. organic-chemistry.org

Development of Catalytic and Organocatalytic Methodologies

The use of catalysts can significantly improve the efficiency, selectivity, and sustainability of synthetic transformations.

Organocatalysis: Guanidine hydrochloride has been identified as a simple, efficient, and recyclable organocatalyst for the N-Boc protection of amines using Boc₂O. sci-hub.stresearchgate.net This method proceeds under mild conditions (35–40 °C in ethanol) and offers advantages such as simple workup procedures and high product yields. sci-hub.st The catalyst functions through hydrogen-bonding, which activates the carbonyl group of the Boc-anhydride. sci-hub.st

Lewis and Brønsted Acid Catalysis: A variety of other catalysts have been explored for the N-Boc protection reaction. These include Lewis acids like Zn(ClO₄)₂·6H₂O and Brønsted acids such as perchloric acid adsorbed on silica-gel (HClO₄–SiO₂). sci-hub.storganic-chemistry.org Iodine has also been demonstrated to be an effective catalyst for this transformation under solvent-free conditions at room temperature. organic-chemistry.org These catalytic approaches often lead to faster reactions and milder conditions compared to non-catalytic methods.

Continuous Flow Synthesis Techniques for Scalable Production

The industrial-scale production of this compound and related guanidinylating agents has progressively moved towards continuous flow synthesis to address the limitations of traditional batch processing. researchgate.netresearchgate.net Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability by providing precise control over reaction parameters such as temperature, pressure, and stoichiometry. researchgate.net The inherent safety of continuous flow systems, which utilize small reactor volumes, is particularly advantageous when handling potentially hazardous reagents or exothermic reactions that can be associated with guanidine synthesis.

In a typical continuous flow setup for the synthesis of this compound, reactants are continuously pumped through a series of temperature-controlled reactors and mixing modules. This methodology allows for rapid optimization of reaction conditions and can lead to significantly higher yields and purity of the final product compared to batch methods. The enhanced heat and mass transfer in flow reactors minimizes the formation of byproducts, simplifying downstream purification processes.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable, often lower | Consistently higher |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Difficult and costly | Readily scalable by extending run time |

| Process Control | Limited | Precise control over parameters |

This interactive table summarizes the key advantages of continuous flow synthesis over traditional batch methods for the production of this compound.

Directed Derivatization and Analog Development from the this compound Core

The this compound scaffold serves as a versatile platform for the development of a diverse range of guanidine-containing molecules. Through targeted derivatization, the physicochemical and reactive properties of the core structure can be finely tuned to suit specific applications in medicinal chemistry and organic synthesis.

Selective N-Alkylation and N-Acylation Strategies

The presence of multiple nitrogen atoms in the guanidinyl core of this compound presents a challenge for selective functionalization. However, strategic manipulation of reaction conditions and protecting group strategies allows for controlled N-alkylation and N-acylation. For instance, selective alkylation can be achieved by employing a suitable base and an alkylating agent, such as an alkyl halide or mesylate. scholaris.ca The choice of solvent and temperature can significantly influence the regioselectivity of the alkylation reaction.

N-acylation of the guanidine moiety can be accomplished using various acylating agents, including acid chlorides and anhydrides. sciforum.net The use of catalysts, such as heteropolyacids, can facilitate the acylation process under mild, solvent-free conditions, leading to high yields of the corresponding N-acyl derivatives. sciforum.net These derivatization strategies are crucial for the synthesis of complex guanidine-containing natural products and pharmacologically active compounds.

| Reaction Type | Reagents | Typical Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Anhydrous solvent (e.g., THF, DMF), RT to reflux |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | Inert solvent (e.g., CH2Cl2, THF), 0 °C to RT |

This interactive table outlines common reagents and conditions for the selective N-alkylation and N-acylation of guanidinyl compounds like this compound.

Modulation of the Carbamate (B1207046) Moiety for Tuned Reactivity

The tert-butoxycarbonyl (Boc) group in this compound plays a critical role in modulating the reactivity of the guanidinyl functional group. The carbamate moiety can be readily cleaved under acidic conditions to liberate the free guanidine. This controlled deprotection is a key step in many synthetic pathways that utilize this reagent.

Furthermore, the carbamate group itself can be modified to fine-tune the stability and reactivity of the molecule. By replacing the tert-butyl group with other alkyl or aryl substituents, the lability of the protecting group can be altered. This allows for orthogonal protection strategies in the synthesis of complex molecules where multiple protecting groups need to be selectively removed. The electronic properties of the substituent on the carbamate can influence the nucleophilicity of the guanidine nitrogen atoms, thereby affecting its reactivity in subsequent reactions.

Synthesis of Structurally Related Guanidinylating Reagents

The synthetic principles underlying the preparation of this compound can be extended to create a variety of other guanidinylating reagents with diverse reactivity and selectivity. By varying the nature of the protecting groups on the guanidine nitrogen atoms, reagents with orthogonal deprotection schemes can be synthesized. For example, the use of benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups in place of the Boc group allows for deprotection under different conditions (hydrogenolysis for Cbz and base treatment for Fmoc).

The development of resin-bound guanidinylating reagents represents another important advancement in this area. nih.gov These solid-supported reagents facilitate the synthesis of guanidine-containing compounds through simplified purification procedures, as excess reagents and byproducts can be easily removed by filtration. nih.gov This approach is particularly well-suited for the rapid generation of libraries of guanidine derivatives for high-throughput screening in drug discovery.

| Guanidinylating Reagent | Protecting Groups | Deprotection Conditions |

| N,N'-Di-Boc-N''-triflylguanidine | Boc | Acidic (e.g., TFA) |

| N,N'-Di-Cbz-N''-triflylguanidine | Cbz | Hydrogenolysis (e.g., H2, Pd/C) |

| Resin-bound triflyl guanidine | Urethane-based linker | Acidic (e.g., TFA) nih.gov |

This interactive table showcases examples of structurally related guanidinylating reagents with different protecting groups and their corresponding deprotection conditions.

Fundamental Reactivity and Mechanistic Investigations of Tert Butyl N N Methylcarbamimidoyl Carbamate

Acid-Mediated Deprotection of the tert-Butyl Carbamate (B1207046) Group

The removal of the Boc protecting group is a critical step in synthetic pathways involving tert-butyl N-(N-methylcarbamimidoyl)carbamate. This process is most commonly achieved through acid-mediated hydrolysis, which selectively cleaves the carbamate C-O bond.

The acid-catalyzed deprotection of a tert-butyl carbamate follows a well-established mechanistic pathway. The reaction is initiated by the protonation of the carbamate carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, the more common pathway involves the protonation of the carbamate nitrogen or the ether-type oxygen, weakening the C-O bond. The key step in the mechanism is the subsequent unimolecular cleavage of the protonated carbamate. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine (in this case, the guanidine) and carbon dioxide gas.

Protonation: The tert-butyl carbamate is protonated by an acid.

Formation of tert-Butyl Cation: The protonated carbamate undergoes heterolytic cleavage to form a stable tert-butyl cation and a carbamic acid derivative of the guanidine (B92328).

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide.

Formation of the Guanidinium (B1211019) Salt: The resulting deprotected guanidine is protonated by the acidic medium to form a stable guanidinium salt.

In the context of this compound, the presence of the basic guanidine moiety means that it will also be protonated under acidic conditions. However, the deprotection mechanism primarily targets the carbamate group.

While specific kinetic and thermodynamic data for the deprotection of this compound are not extensively documented in the literature, the kinetics of the acid-catalyzed deprotection of Boc-protected amines have been studied. Research has shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl nih.gov. This suggests a general acid-catalyzed mechanism where a second molecule of the acid participates in the rate-determining step, likely by assisting in the departure of the tert-butyl cation.

The rate of deprotection is influenced by several factors:

Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA), lead to faster deprotection rates.

Solvent: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate. Protic solvents can participate in the protonation steps.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of deprotection. Thermolytic deprotection, even in the absence of strong acid, can be achieved at elevated temperatures in solvents like 2,2,2-trifluoroethanol (TFE) or methanol (B129727).

The thermodynamic profile of the reaction is characterized by a significant entropic driving force due to the formation of gaseous byproducts, namely isobutylene (from the tert-butyl cation) and carbon dioxide.

Table 1: Representative Conditions for Acid-Mediated Boc Deprotection of Guanidines

| Entry | Substrate Analogue | Acid | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | N,N'-di-Boc-guanidine derivative | 0.5 M HCl | Ethyl Acetate | Room Temp. | - | High | researchgate.net |

| 2 | Aromatic Boc-guanidine | TFA | Dichloromethane (B109758) | Room Temp. | - | - | reddit.com |

| 3 | Aromatic Boc-guanidine | Formic Acid (96%) | Heat | - | - | - | reddit.com |

| 4 | N-Boc-aniline derivative | (thermolysis) | TFE | 240 °C | 30 min | 93 | acs.org |

This table presents data for analogous compounds to illustrate common deprotection conditions, as specific data for this compound is not available.

A key advantage of the Boc protecting group is the ability to deprotect it under conditions that leave other functional groups and protecting groups intact. The acid-mediated deprotection of this compound is generally compatible with a wide range of functional groups.

Protecting groups that are stable to acidic conditions, such as benzyl (Bn) ethers and esters, and fluorenylmethyloxycarbonyl (Fmoc) groups, are typically unaffected by Boc deprotection protocols. However, other acid-labile groups, such as tert-butyl ethers and esters, or silyl ethers (like TBS), may be cleaved simultaneously. Therefore, careful selection of the deprotection conditions is crucial when such groups are present in the molecule. Milder acidic conditions can sometimes be employed to achieve selective deprotection. For instance, the use of milder acids or carrying out the reaction at lower temperatures can enhance chemoselectivity.

Nucleophilic Character of the Guanidine Nitrogen Centers

The guanidine moiety of this compound possesses a high degree of nucleophilicity, primarily centered on its nitrogen atoms. This characteristic governs its basicity and its reactivity towards electrophilic species.

Guanidines are among the strongest organic bases. The high basicity is attributed to the resonance stabilization of the resulting guanidinium cation upon protonation. In the case of N-methylguanidine (the deprotected form), protonation occurs on the sp2-hybridized imine nitrogen. The positive charge in the resulting cation is delocalized over all three nitrogen atoms, which significantly stabilizes the conjugate acid and thus increases the basicity of the parent guanidine.

While the specific pKa of this compound has not been reported, the pKa of the conjugate acid of the parent N-methylguanidine is expected to be high, comparable to other alkylguanidines. The presence of the electron-withdrawing Boc group on one of the nitrogens would be expected to reduce the basicity of the guanidine moiety compared to its deprotected counterpart.

Table 2: Comparison of Basicity of Guanidine and Related Compounds

| Compound | pKa of Conjugate Acid | Comments |

| Guanidine | 13.6 | High basicity due to resonance stabilization of the cation. |

| 1,1,3,3-Tetramethylguanidine (TMG) | ~13.6 (in water) | A common, strong, non-nucleophilic organic base. |

| Amine (e.g., Triethylamine) | ~10.75 | Significantly less basic than guanidines. |

The nucleophilic nitrogen atoms of the guanidine group in this compound can react with a variety of electrophiles. The specific nitrogen atom that reacts may depend on steric and electronic factors. Generally, the unprotected nitrogen of the N-methyl group and the imine nitrogen are potential sites of reaction.

Guanidines are known to react with electrophiles such as:

Alkylating agents: Reaction with alkyl halides can lead to N-alkylation.

Acylating agents: Acyl chlorides and anhydrides can acylate the guanidine nitrogens.

Carbonyl compounds: Guanidines can participate in condensation reactions with aldehydes and ketones.

Bis-electrophiles: Reactions with compounds containing two electrophilic centers, such as 1,3-dicarbonyls or their equivalents, can lead to the formation of heterocyclic structures like pyrimidines nih.gov. For instance, guanidines can undergo cyclocondensation reactions with reagents like 1,1,3,3-tetramethoxypropane under microwave conditions to yield 2-aminopyrimidines nih.gov.

The Boc-protected nitrogen is generally less nucleophilic and sterically hindered, which can direct the reaction to the other nitrogen atoms. This allows for the selective functionalization of the guanidine moiety while the Boc group is in place.

Table 3: Examples of Reactions of Guanidines with Electrophiles

| Guanidine Derivative | Electrophile | Product Type | Reference |

| Guanidine Hydrochloride | 1,1,3,3-Tetramethoxypropane | 2-Aminopyrimidine | nih.gov |

| N,N'-di-Boc-guanidine substituted isoindole | N-methylmaleimide | Diels-Alder Cycloadduct | mdpi.com |

| N-Boc-azetine (lithiated) | Allylic halides (after transmetalation) | 2-substituted N-Boc azetines | nih.gov |

This table presents examples of reactions involving guanidine derivatives to illustrate their reactivity towards electrophiles.

Electrophilic Activation and Reactivity of the Carbamimidoyl Carbon

The carbamimidoyl carbon atom in this compound is inherently electrophilic due to the presence of three electronegative nitrogen atoms. This electrophilicity is the basis for its utility in various chemical transformations. The tert-butoxycarbonyl (Boc) group, while primarily a protecting group, also influences the electronic properties of the guanidinyl moiety. Activation of this carbon is a prerequisite for its reaction with nucleophiles and is a key step in its application as a guanidinylation agent.

The activation of the carbamimidoyl carbon can be achieved under various conditions, often involving protonation or coordination to a Lewis acid. This enhances the electrophilic character of the carbon, making it more susceptible to nucleophilic attack. The stability of the Boc group under mildly acidic or basic conditions allows for a degree of selectivity in these activation processes. mdpi.com

Nucleophilic Addition-Elimination Reaction Pathways

The primary mechanism through which this compound reacts with nucleophiles is the nucleophilic addition-elimination pathway. This process is characteristic of many carbonyl and related functional groups, including the carbamimidoyl group.

The reaction is initiated by the attack of a nucleophile on the electrophilic carbamimidoyl carbon. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the nucleophile and the reaction conditions. The subsequent step involves the elimination of a leaving group from this intermediate, which regenerates the trigonal planar geometry around the carbon atom and results in the formation of the final product.

In the context of this compound, the leaving group potential of the various nitrogen-containing fragments is a critical determinant of the reaction outcome. The Boc-protected amine portion can, under certain conditions, function as a leaving group, leading to the transfer of the N-methylcarbamimidoyl moiety to the attacking nucleophile.

A generalized scheme for this pathway is presented below:

| Step | Description | Intermediate/Product |

| 1. Activation | The carbamimidoyl carbon is activated, typically by protonation or Lewis acid coordination, increasing its electrophilicity. | Activated carbamimidoyl species |

| 2. Nucleophilic Attack | A nucleophile attacks the activated carbamimidoyl carbon, forming a tetrahedral intermediate. | Tetrahedral intermediate |

| 3. Elimination | A leaving group is expelled from the tetrahedral intermediate, leading to the formation of the guanidinylated product. | Guanidinylated product |

This mechanistic pathway is fundamental to understanding the role of this compound in the synthesis of more complex molecules.

Strategic Role in Guanidinylation and Cyclization Reactions

The ability of this compound to participate in nucleophilic addition-elimination reactions makes it a valuable reagent for guanidinylation. Guanidinylation is the process of introducing a guanidinyl group onto a molecule, a common transformation in medicinal chemistry due to the prevalence of the guanidinium group in biologically active compounds.

In guanidinylation reactions, a primary or secondary amine typically acts as the nucleophile, attacking the carbamimidoyl carbon of this compound. Following the addition-elimination mechanism, this results in the formation of a new guanidine derivative, with the N-methyl group and the Boc-protected nitrogen of the original reagent being transferred. The use of a Boc-protected guanidinylating agent offers the advantage of introducing a protected guanidine group, which can be deprotected in a later synthetic step if necessary. This strategy is frequently employed in solid-phase peptide synthesis. nih.gov

Furthermore, the reactivity of this compound can be harnessed in intramolecular reactions to construct cyclic guanidine-containing structures. In molecules containing both a nucleophilic center and the this compound moiety, intramolecular cyclization can occur. This process is a powerful tool for the synthesis of heterocyclic compounds, which are important scaffolds in drug discovery. The regioselectivity of such cyclizations is often governed by the length and nature of the linker connecting the nucleophile and the carbamimidoyl group, as well as the reaction conditions. These reactions can lead to the formation of various ring sizes, including five-, six-, and seven-membered rings, which are common motifs in natural products and pharmaceuticals.

The strategic application of this compound in these reactions is summarized in the following table:

| Reaction Type | Role of this compound | Typical Nucleophile(s) | Key Outcome |

| Guanidinylation | Electrophilic source of a protected N-methylguanidinyl group. | Primary and secondary amines. | Formation of substituted guanidines. |

| Cyclization | Electrophilic partner in an intramolecular nucleophilic attack. | Intramolecular amines, alcohols, or thiols. | Synthesis of cyclic guanidine derivatives and related heterocycles. |

Advanced Applications of Tert Butyl N N Methylcarbamimidoyl Carbamate in Complex Organic Synthesis

Chemoselective Guanidinylation of Primary and Secondary Amine Substrates

The reaction of tert-butyl N-(N-methylcarbamimidoyl)carbamate with primary and secondary amines is a cornerstone of modern guanidine (B92328) synthesis. The Boc protecting group modulates the reactivity of the guanidine core, enabling chemoselective reactions even in the presence of other nucleophilic functional groups. The process typically involves the activation of the guanidinylating agent, often with a coupling reagent, followed by nucleophilic attack by the amine.

The utility of this compound and analogous protected guanidinylating reagents extends to a broad range of amine substrates. Both primary and secondary aliphatic and aromatic amines can be effectively guanidinylated. Research has demonstrated the successful guanidinylation of various amine substrates, highlighting the versatility of N-Boc protected guanidinylating agents.

However, the reaction is not without its limitations. Steric hindrance in either the amine substrate or the guanidinylating agent can significantly impede the reaction rate and yield. For instance, bulky secondary amines may react sluggishly or not at all under standard conditions. Furthermore, electronically deficient aromatic amines can be less reactive, sometimes requiring more forcing conditions or alternative catalytic systems to achieve efficient conversion.

Table 1: Substrate Scope in the Guanidinylation of Amines with N-Boc-Protected Guanidinylating Reagents

| Entry | Amine Substrate | Guanidinylating Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | This compound |

N-Benzyl-N'-methyl-N''-Boc-guanidine | High |

| 2 | Aniline | This compound |

N-Phenyl-N'-methyl-N''-Boc-guanidine | Moderate |

| 3 | Piperidine | This compound |

1-(N-Methyl-N'-Boc-carbamimidoyl)piperidine | High |

| 4 | Di-isopropylamine | This compound |

N,N-Di-isopropyl-N'-methyl-N''-Boc-guanidine | Low |

The development of stereoselective and enantioselective guanidinylation reactions is a burgeoning area of research, driven by the prevalence of chiral guanidine-containing molecules in nature and medicine. While protocols specifically employing this compound for asymmetric induction are not extensively documented, the broader field of asymmetric guanidinylation offers valuable insights.

One promising strategy involves the use of chiral auxiliaries attached to the amine substrate. The auxiliary can direct the approach of the guanidinylating agent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the enantioenriched guanidine. Another approach utilizes chiral guanidinylating agents, where a chiral moiety is incorporated into the reagent itself. However, the synthesis of such reagents can be complex. More recently, the use of chiral catalysts, such as chiral bifunctional organocatalysts, has emerged as a powerful tool for enantioselective guanidinylation reactions. These catalysts can activate both the amine and the guanidinylating agent, facilitating a highly organized transition state that leads to high enantioselectivity. nih.gov

The mechanism of guanidinylation with this compound is generally understood to proceed through a multi-step pathway. The initial step often involves the activation of the guanidinylating agent to form a more electrophilic species. This can be achieved through various methods, including the use of carbodiimides, phosphonium (B103445) salts, or other coupling agents.

A commonly proposed mechanism involves the in situ formation of a protected carbodiimide (B86325) intermediate. organic-chemistry.org This highly reactive species is then susceptible to nucleophilic attack by the amine substrate. The subsequent rearrangement and proton transfer steps lead to the formation of the protected guanidine product.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the transition states and reaction pathways of guanidinylation reactions. nih.govrsc.org These studies provide valuable information on the energetics of the reaction and can help in the rational design of more efficient and selective guanidinylating agents and catalysts. The calculations can elucidate the role of the protecting groups and any catalysts in stabilizing the transition state and influencing the reaction outcome. nih.govrsc.org

Construction of Nitrogen-Containing Heterocyclic Ring Systems

This compound serves not only as a guanidinylating agent but also as a valuable building block for the synthesis of various nitrogen-containing heterocycles. The guanidine moiety can be incorporated into a cyclic framework through reactions with bifunctional electrophiles.

The condensation of guanidines with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of pyrimidines. bu.edu.egnih.govmdpi.comresearchgate.netorganic-chemistry.org By employing this compound, this strategy can be extended to the synthesis of N-methyl and N-Boc protected pyrimidine (B1678525) derivatives, which can be further functionalized. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrimidine ring through a sequence of condensation and cyclization steps.

For the synthesis of substituted imidazoles, this compound can react with α-haloketones. wjpsonline.com The reaction involves the initial N-alkylation of the guanidine followed by intramolecular cyclization and dehydration to afford the imidazole (B134444) ring. This method provides a straightforward route to 2-amino-1-methylimidazoles with a Boc-protected exocyclic nitrogen.

The synthesis of triazines can be achieved through the reaction of guanidines with various precursors, such as 1,3-oxazin-6-ones or other suitable 1,3-bielectrophiles. researchgate.netmdpi.comnih.govmdpi.com The use of this compound in such reactions would lead to the formation of triazine derivatives bearing a protected amino group, which can be valuable for subsequent synthetic transformations.

Table 2: Synthesis of Heterocycles using Guanidine Derivatives

| Heterocycle | Precursors | General Reaction |

|---|---|---|

| Pyrimidine | This compound + 1,3-Diketone |

Condensation/Cyclization |

| Imidazole | This compound + α-Haloketone |

N-Alkylation/Intramolecular Cyclization |

| Triazine | This compound + 1,3-Oxazin-6-one |

Condensation/Recyclization |

Beyond the use of bifunctional electrophiles, this compound can participate in cyclization reactions with molecules containing two nucleophilic centers. In intramolecular cyclizations, a substrate bearing both an amine and another nucleophilic group can be guanidinylated, and the resulting intermediate can undergo cyclization to form a heterocyclic system. Theoretical studies have been conducted on various intramolecular cyclization reactions, providing insights into the feasibility and energetics of such processes. nih.gov

Intermolecular cyclization reactions involve the condensation of this compound with a bifunctional nucleophile. For example, reaction with a molecule containing two appropriately spaced hydroxyl or amino groups could lead to the formation of cyclic guanidine derivatives. These reactions often require activation of the guanidinylating agent to facilitate the initial nucleophilic attack and subsequent cyclization.

Integration into Total Synthesis Efforts and Natural Product Synthesis

The guanidinium (B1211019) group is a prevalent feature in numerous natural products, contributing significantly to their biological activity through hydrogen bonding and electrostatic interactions. The introduction of this highly basic and nucleophilic functional group during a multi-step synthesis requires robust protecting group strategies to avoid undesirable side reactions. This compound serves as a practical solution for the direct installation of a protected N-methylguanidine moiety.

While specific examples detailing the use of this compound in the total synthesis of named natural products are not extensively documented in publicly available literature, its utility can be inferred from the synthesis of analogous guanidine-containing natural products. The traditional approach to guanidinylation often involves late-stage introduction of the guanidine group onto a primary amine, a strategy that can be fraught with challenges related to chemoselectivity and protecting group manipulation.

A more contemporary and efficient approach involves the use of protected guanidinylating agents early in the synthetic sequence. This "direct guanidinylation" strategy streamlines the synthesis by incorporating the core guanidinium skeleton at an early stage. For instance, in the synthesis of clavatadine A, a potent inhibitor of factor XIa, a direct guanidinylation protocol using a protected guanidine reagent significantly shortened the synthetic route by eliminating two steps compared to an indirect approach. nih.gov

The structure of this compound is well-suited for such a direct approach. The Boc group provides acid-labile protection, which is orthogonal to many other commonly used protecting groups, allowing for its selective removal under specific conditions. This strategy is particularly advantageous in the synthesis of complex natural products where multiple functional groups require protection.

The table below illustrates a hypothetical application of this compound in a generalized natural product synthesis, highlighting the strategic advantage of this reagent.

| Step | Reaction | Reagent Utilized | Key Advantage |

| 1 | Guanylation of a primary amine | This compound | Direct introduction of a protected N-methylguanidine group. |

| 2 | Elaboration of the molecular backbone | Various synthetic transformations | The protected guanidine is stable to a range of reaction conditions. |

| 3 | Deprotection | Acidic conditions (e.g., TFA) | Selective removal of the Boc group to unveil the N-methylguanidine moiety. |

The incorporation of guanidinium groups into peptides and oligosaccharides can enhance their biological activity, cell permeability, and binding affinity to target macromolecules. This compound represents a valuable tool for the site-specific modification of these complex biomolecules.

In the realm of peptidomimetics, the arginine side chain, with its terminal guanidinium group, plays a pivotal role in molecular recognition. The synthesis of arginine-containing peptides and their analogs often requires a reliable method for introducing the guanidinium functionality. Highly reactive guanylating agents, such as N,N'-di-Boc-N''-triflylguanidine, have been successfully employed in the solid-phase synthesis of peptides to convert ornithine residues into arginine residues. google.com This demonstrates the feasibility of using protected guanidinylating agents in the construction of complex peptide scaffolds. This compound, as a monofunctionalized and protected reagent, offers the potential for the controlled introduction of an N-methylguanidinium group, a modification that can fine-tune the basicity and hydrogen-bonding capacity of the resulting peptidomimetic.

Similarly, the synthesis of guanidinoglycosides, aminoglycoside antibiotics that have been converted into their guanidinylated analogs, has shown promise in the development of novel anti-HIV agents. The conversion of primary amines in aminoglycosides like kanamycin (B1662678) and neomycin to guanidines has been achieved using N,N'-diBoc-N''-triflylguanidine. nih.govbioorganic-chemistry.com This transformation highlights the potential of Boc-protected guanylating agents to modify complex and highly functionalized oligosaccharide scaffolds. The use of this compound in this context could lead to the synthesis of novel N-methylated guanidinoglycosides with potentially unique biological properties.

The following table outlines the potential strategic use of this compound in the construction of these scaffolds.

| Scaffold Type | Synthetic Strategy | Potential Application of the Reagent | Anticipated Outcome |

| Peptidomimetic | Solid-phase peptide synthesis | Guanylation of an ornithine side chain or a terminal amine. | Introduction of a protected N-methylguanidinium group for arginine-like functionality. |

| Oligosaccharide | Solution-phase synthesis | Selective guanylation of amine functionalities on the sugar backbone. | Formation of N-methylated guanidinoglycosides with modified biological activity. |

The most well-documented application of this compound is in the synthesis of advanced pharmaceutical intermediates. Patent literature reveals its role as a key building block in the preparation of potent enzyme inhibitors.

Specifically, this compound has been cited as an intermediate in the synthesis of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) inhibitors. MALT1 is a key mediator in the NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. The ability to synthesize inhibitors of this protein is of significant therapeutic interest.

Furthermore, this compound has been identified as an intermediate in the development of Arginase inhibitors. Arginase is an enzyme that plays a role in the urea (B33335) cycle and has been implicated in cardiovascular and immune-related disorders. The design and synthesis of effective Arginase inhibitors is an active area of pharmaceutical research.

The table below summarizes the documented use of this compound in the preparation of these pharmaceutical intermediates.

| Target Class | Specific Application | Patent Reference |

| MALT1 Inhibitors | Intermediate in the synthesis of novel inhibitors. | WO-2017040304-A1 |

| Arginase Inhibitors | Intermediate in the synthesis of therapeutic agents. | CN-107406464-A |

While its application in the agrochemical sector is less defined in the available literature, the presence of the guanidinium moiety in some commercial pesticides suggests that this compound could serve as a valuable intermediate in the synthesis of new agrochemicals. The controlled introduction of this functional group can influence the physicochemical properties and biological activity of a molecule, potentially leading to the development of more effective and selective pesticides.

Advanced Spectroscopic and Crystallographic Characterization of Tert Butyl N N Methylcarbamimidoyl Carbamate and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 15N, and 2D Experiments

No published studies were found that report the 1H, 13C, or 15N NMR chemical shifts for tert-butyl N-(N-methylcarbamimidoyl)carbamate. Furthermore, data from two-dimensional NMR experiments, which are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity of the molecular framework, are also not available.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Detailed vibrational mode analysis based on experimental IR and Raman spectra of this compound has not been reported. Such data would be invaluable for identifying characteristic functional group frequencies and confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

While the molecular formula of this compound can be determined, specific HRMS data providing accurate mass determination and detailing its fragmentation pathways upon ionization is not present in the reviewed literature.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Molecular Conformation and Intermolecular Interactions in the Crystalline Lattice

There are no published single-crystal X-ray diffraction studies for this compound. As a result, a definitive determination of its solid-state molecular conformation and an analysis of its intermolecular interactions are not possible.

Chromatographic and Purity Assessment Methodologies

The rigorous evaluation of purity and stereochemical integrity is a critical aspect of the characterization of this compound and its derivatives. To this end, a suite of advanced chromatographic techniques is employed, each tailored to specific analytical challenges, from routine purity checks to the subtle differentiation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the assessment of the purity of this compound. A robust, validated reverse-phase HPLC (RP-HPLC) method is essential for quantifying the parent compound and detecting any non-volatile impurities.

Method development typically begins with the selection of an appropriate stationary phase, with C18 columns being a common choice for compounds of this polarity. nih.gov The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the gradient or isocratic elution conditions optimized to achieve a balance between resolution and analysis time. A photodiode array (PDA) detector is frequently used for detection, allowing for the monitoring of multiple wavelengths and providing information about the spectral purity of the analyte peak.

Validation of the developed HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov This involves a comprehensive evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Table 2: Summary of HPLC Method Validation Results

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

While HPLC is suitable for non-volatile compounds, Gas Chromatography (GC) is the preferred method for the analysis of volatile impurities and thermally stable derivatives of this compound. Impurity profiling by GC, often coupled with a mass spectrometer (GC-MS), is a powerful technique for identifying and quantifying trace-level volatile organic compounds that may be present from the synthesis or degradation of the target molecule. thermofisher.com

For the analysis of the parent compound by GC, a derivatization step may be necessary to increase its volatility and thermal stability. Common derivatization reagents for similar compounds include silylating agents. The choice of the GC column is critical, with capillary columns coated with a non-polar or mid-polar stationary phase generally providing the best resolution.

The GC method involves optimizing the temperature program of the oven to ensure the separation of all volatile components. The injector and detector temperatures are also carefully controlled to prevent sample degradation and ensure efficient detection.

Table 3: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 35 - 500 amu |

Chiral Chromatography for Enantiomeric Excess and Stereochemical Purity Determination

For derivatives of this compound that are chiral, the determination of enantiomeric excess and stereochemical purity is of paramount importance. Chiral chromatography is the most effective technique for separating enantiomers, allowing for their individual quantification.

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). The CSP is designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. The selection of the appropriate CSP and mobile phase is crucial and often requires screening of various column chemistries.

The development of a chiral separation method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomeric peaks. Once separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Table 4: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

Computational Chemistry and Theoretical Investigations of Tert Butyl N N Methylcarbamimidoyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations can predict regions of high or low electron density, which are crucial for determining how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. Conversely, the LUMO represents the electrophilic character, indicating the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For tert-butyl N-(N-methylcarbamimidoyl)carbamate, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the carbamimidoyl group, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the carbonyl group of the carbamate (B1207046) and the imine carbon of the carbamimidoyl moiety, as these are the most electrophilic sites.

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify the chemical behavior of the molecule. These indices provide a more quantitative measure of reactivity than FMO analysis alone.

| Reactivity Index | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. A higher value indicates a better electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's overall electrophilic nature. |

This table presents a summary of key reactivity indices derived from FMO theory and their qualitative interpretation for the target molecule.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify a negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent a positive potential, corresponding to electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the ESP map is expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, reflecting their high electronegativity and the presence of lone pairs. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms attached to the nitrogen atoms and the carbonyl carbon, indicating their electrophilic nature.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This provides a quantitative measure of the charge distribution and can help in identifying reactive sites. For instance, the carbonyl carbon is expected to carry a significant positive charge, making it a prime target for nucleophiles.

Computational Modeling of Reaction Mechanisms and Transition States

Elucidation of Reaction Pathways and Energy Profiles via DFT Calculations

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. By performing a series of geometry optimizations, it is possible to trace the reaction pathway from reactants to products.

Transition State Characterization and Activation Energy Determination

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to an unstable configuration that the molecule must pass through to transform from reactants to products. Locating and characterizing the TS is a critical step in understanding a reaction mechanism.

Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking or forming during the reaction.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate, as a larger fraction of molecules will have sufficient thermal energy to overcome the barrier. DFT calculations can provide reliable estimates of activation energies, allowing for the comparison of different potential reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule can significantly influence its physical properties and biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.

For a flexible molecule like this compound, which has several rotatable single bonds, a systematic conformational search can be performed. This involves rotating the bonds in a stepwise manner and calculating the energy of each resulting conformation. The low-energy conformations can then be further optimized to find the most stable structures.

Identification of Stable Conformers and Rotational Barriers

The structure of this compound features several rotatable bonds, giving rise to numerous possible conformations (conformers). The most significant rotational barriers are expected around the carbamate C–N bond and the C=N bond of the guanidine (B92328) core due to partial double-bond character from electron delocalization.

Conformational Analysis: A thorough conformational search, typically using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, would be the first step in a theoretical investigation. This process identifies various low-energy structures. For the carbamate group, rotation around the C–N bond leads to s-cis (Z) and s-trans (E) isomers. While peptides typically favor trans configurations, carbamates can have energetically stable cis conformers. chemrxiv.orgacs.org The bulky tert-butyl group likely introduces significant steric hindrance that influences the relative stability of these conformers.

Rotational Barriers: The energy required to rotate around a specific bond is known as the rotational barrier. These barriers can be calculated by scanning the potential energy surface along a specific dihedral angle. For carbamates and related structures like acylguanidines, these barriers are high enough to be measured experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgmdpi.com

Computational studies on analogous compounds have established typical energy ranges for these rotational processes. The barrier for rotation around the carbamate C–N bond in various molecules has been found to be in the range of 61 to 66 kJ/mol (approximately 14.6 to 15.8 kcal/mol). researchgate.net Similarly, the rotation about the exocyclic C–N bond in acylguanidinium ions has been determined to be around 17.6 kcal/mol (approximately 73.6 kJ/mol). rsc.org These values are influenced by both steric and electronic factors. rsc.org

Table 1: Representative Theoretical Rotational Energy Barriers in Analogous Molecular Fragments Note: This table presents typical values from studies on related compounds to illustrate the expected energy scales, as specific data for the target molecule is unavailable.

| Rotational Bond Fragment | Typical Method | Calculated Barrier (kcal/mol) | Reference Compound Class |

| Carbamate (O=C–N) | Dynamic NMR / DFT | 14.5 - 16.0 | Tertiary Carbamates researchgate.net |

| Acylguanidine (N–C=N) | Dynamic NMR / ab initio | 17.0 - 18.0 | Acylguanidinium Ions rsc.org |

Solvent Effects on Molecular Geometry and Reactivity

The surrounding solvent can significantly influence the properties of a solute molecule by stabilizing or destabilizing different conformations or transition states. Computational models, most commonly the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant. nih.gov

Influence on Reactivity: Solvent can alter reaction pathways and rates. For instance, theoretical studies on CO2 absorption by amines to form carbamates show that water molecules can play a direct role in the reaction mechanism, acting as a proton shuttle to stabilize intermediates. researchgate.net For this compound, the reactivity of the guanidine and carbamate groups would be modulated by the solvent environment. In protic solvents, hydrogen bonding to the carbonyl oxygen and guanidine nitrogens would influence the molecule's electronic structure and its ability to act as a nucleophile or base.

Table 2: Predicted Qualitative Solvent Effects on Molecular Properties Note: This table is a conceptual illustration of expected trends based on general chemical principles, not on specific experimental or computational data for the target molecule.

| Molecular Property | In Non-Polar Solvent (e.g., Hexane) | In Polar Aprotic Solvent (e.g., DMSO) | In Polar Protic Solvent (e.g., Water) |

| Conformational Preference | Dominated by intramolecular steric effects; less polar conformers may be favored. | Stabilization of conformers with larger dipole moments. | Strong stabilization of polar conformers; specific H-bonding interactions may favor unique geometries. |

| Guanidine Basicity | Lower effective basicity. | Enhanced basicity due to stabilization of the potential conjugate acid. | High basicity; solvation of the protonated guanidinium (B1211019) ion is strong. nih.gov |

| Carbamate C=O Bond Polarity | Less polarized. | Moderately polarized. | Highly polarized due to hydrogen bonding with solvent molecules. |

Emerging Research Directions and Future Prospects in Tert Butyl N N Methylcarbamimidoyl Carbamate Chemistry

Development of More Atom-Economical and Eco-Friendly Synthetic Methodologies

The synthesis of guanidines has traditionally relied on multi-step procedures that often employ hazardous reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on the principles of green chemistry, emphasizing atom economy, the use of less hazardous materials, and the reduction of environmental impact. Research into the synthesis of tert-butyl N-(N-methylcarbamimidoyl)carbamate and related protected guanidines is actively pursuing these goals.

A significant advancement is the move away from classical guanidinylation methods that use carbodiimides activated by toxic heavy-metal reagents, such as mercuric chloride. organic-chemistry.org Newer, more eco-friendly approaches utilize alternative activators for thiourea (B124793) precursors. For instance, the use of cyanuric chloride as an activating agent for di-Boc-thiourea provides a metal-free alternative for the guanylation of amines, eliminating hazardous heavy-metal waste without a significant loss in yield. organic-chemistry.org Another green approach involves the oxidative rearrangement of amidines to carbodiimides, followed by an in-situ reaction with amines. This can be performed under mild conditions in greener solvents like dimethyl carbonate. uantwerpen.be

Furthermore, photocatalysis is emerging as a powerful tool in green synthesis. The conversion of various thioureas to the corresponding guanidines can be achieved using a ruthenium-based photocatalyst under visible light irradiation in a benign water and ethanol (B145695) solvent system at room temperature. organic-chemistry.org These methods significantly reduce the environmental footprint compared to traditional synthetic routes.

| Parameter | Traditional Method (e.g., HgCl₂ promoted) | Emerging Eco-Friendly Method (e.g., TCT or Photocatalysis) |

|---|---|---|

| Reagents | Often involves toxic heavy metals (e.g., HgCl₂) or harsh reagents. organic-chemistry.org | Metal-free activators (e.g., cyanuric chloride), photocatalysts, or milder reagents. organic-chemistry.orgorganic-chemistry.org |

| Solvents | Often relies on chlorinated solvents (e.g., dichloromethane). | Employs greener solvents like dimethyl carbonate, ethanol, or water. uantwerpen.beorganic-chemistry.org |

| Byproducts | Generates hazardous waste (e.g., heavy-metal salts). organic-chemistry.org | Produces less hazardous byproducts, contributing to a better E-factor. organic-chemistry.org |

| Energy Consumption | May require heating or harsh reaction conditions. | Often proceeds at ambient temperature, especially with photocatalysis. organic-chemistry.org |

| Atom Economy | Can be lower due to the use of stoichiometric activating agents. | Catalytic methods offer higher atom economy. |

Expansion of Synthetic Utility in Novel Chemical Transformations

The synthetic utility of this compound is poised for significant expansion. Its structure makes it an ideal building block for the synthesis of complex, guanidine-containing natural products and pharmaceuticals. nih.gov The Boc group provides robust protection under a variety of conditions, yet can be removed cleanly, allowing for late-stage elaboration of the guanidine (B92328) functionality.

One promising area is its use in multicomponent reactions, such as the Biginelli reaction, to construct complex heterocyclic scaffolds. nih.gov By employing a protected guanidine like this compound in place of urea (B33335) or simple guanidines, chemists can access novel dihydropyrimidine (B8664642) derivatives that are valuable in medicinal chemistry. nih.gov These reactions are highly efficient, creating molecular complexity in a single step from simple starting materials.

Furthermore, the application of this compound in solid-phase peptide synthesis (SPPS) is an area of active development. nih.gov The incorporation of non-proteinogenic amino acids with guanidine side chains is crucial for developing novel peptides with enhanced biological activity and stability. The use of pre-formed, Boc-protected guanidinylating agents allows for the efficient and mild introduction of these moieties onto a solid support, enabling the synthesis of complex peptide analogues. nih.gov

Discovery of Unprecedented Reactivity Patterns and Mechanistic Pathways

While the Boc group is often considered a simple protecting group, its influence on the reactivity of adjacent functional groups is an area of growing interest. researchgate.net In the context of this compound, the interplay between the electron-withdrawing Boc group, the electron-donating methyl group, and the inherent nucleophilicity of the guanidine nitrogen atoms can lead to unexpected reactivity.

Future research will likely focus on elucidating the subtle factors that control the regioselectivity of reactions involving the guanidine core. For instance, in aza-Michael additions, the different nitrogen atoms of the guanidine can act as nucleophiles, and the substitution pattern plays a critical role in determining the outcome of the reaction. nih.gov A detailed mechanistic investigation, likely employing computational tools such as Density Functional Theory (DFT), could uncover novel reaction pathways and allow for the selective functionalization of specific nitrogen atoms. nih.gov

There is also potential for the Boc group itself to participate in intramolecular reactions, a feature that is often overlooked. researchgate.net Under certain conditions, the carbamate (B1207046) moiety can react with nearby nucleophiles or electrophiles, leading to cyclization or rearrangement products. A deeper understanding of these potential reaction pathways could open up new avenues for the synthesis of novel heterocyclic systems derived from this compound.

Integration with Automated Synthesis Platforms and High-Throughput Screening Technologies

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. The chemical properties of this compound make it well-suited for integration into these modern workflows.

The robustness of the Boc protecting group and the predictability of guanidinylation reactions are advantageous for automated synthesis. For example, automated methods have been successfully developed for the synthesis of deoxyribonucleic guanidines (DNGs), which are oligonucleotide analogues with a guanidine backbone. nih.gov This demonstrates that guanidine-forming chemistry is compatible with the iterative processes of automated synthesizers. nih.gov The use of this compound as a building block in such automated platforms could facilitate the rapid synthesis of libraries of guanidine-containing small molecules or peptides.

In the context of HTS, this compound can be used as a key building block in combinatorial chemistry to generate large libraries of diverse compounds. manuscriptpoint.com These libraries can then be screened for biological activity, accelerating the discovery of new drug candidates. The ability to systematically vary the substituents on the guanidine core by starting with a versatile, protected building block is a powerful strategy in modern drug discovery.

| Technology | Application of this compound | Potential Impact |

|---|---|---|

| Automated Synthesis | As a monomer or building block for the automated synthesis of guanidine-containing oligomers or small molecule libraries. nih.gov | Rapid generation of novel compounds for materials science and pharmaceutical research. |

| High-Throughput Screening (HTS) | Used in combinatorial synthesis to create diverse libraries of guanidine-containing compounds for screening. manuscriptpoint.com | Accelerated discovery of new bioactive molecules and drug leads. |

| Flow Chemistry | Adaptation of guanidinylation reactions using this reagent to continuous flow processes. | Improved safety, scalability, and efficiency of synthesis. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-butyl N-(N-methylcarbamimidoyl)carbamate, and how do reaction parameters affect intermediate stability?

- Methodological Answer : Synthesis typically involves sequential protection of the carbamimidoyl group using tert-butyl dicarbonate derivatives. For example, coupling tert-butyl carbamate with methylcarbamimidoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) ensures efficient formation. Reaction temperatures (0–25°C) and pH (neutral to slightly basic) are critical to minimize side reactions like hydrolysis or unwanted deprotection . Intermediate stability can be monitored via inline FTIR or HPLC to optimize yield.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of tert-butyl N-(N-methylcarbamimidoyl)carbamate?

- Methodological Answer : High-resolution NMR (1H, 13C, DEPT-135) and mass spectrometry (HRMS) are standard for functional group analysis. For crystallographic validation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond angles and stereochemistry . Discrepancies in NOESY or HSQC data can be addressed by comparing experimental results with DFT-simulated spectra .

Q. How should researchers handle and store tert-butyl N-(N-methylcarbamimidoyl)carbamate to maintain its stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent moisture absorption. Avoid prolonged exposure to light or temperatures >40°C, as decomposition can occur via carbamate cleavage. Use anhydrous solvents (e.g., THF, DCM) during handling, and monitor purity via TLC or HPLC before critical reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up the synthesis of tert-butyl N-(N-methylcarbamimidoyl)carbamate without compromising purity?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., DMAP), solvent polarity, and stoichiometry. For instance, increasing equivalents of tert-butyl dicarbonate by 1.2× in DMF at 50°C improves yield by 15% while reducing byproducts. Continuous flow systems enhance reproducibility for large-scale synthesis .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer : Combine 2D NMR (COSY, HMBC) to assign ambiguous signals. For example, a singlet at δ 1.4 ppm may correspond to tert-butyl protons, but overlapping impurities can be identified via GC-MS. Cross-validate with X-ray crystallography or vibrational spectroscopy (FTIR) to confirm functional groups .

Q. What methodologies assess the stability of tert-butyl N-(N-methylcarbamimidoyl)carbamate under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV at 25°C (pH 2–12). For example, at pH <3, rapid degradation occurs via carbamate hydrolysis (t1/2 = 2 hours), while neutral conditions (pH 7.4) show >90% stability over 72 hours. Kinetic modeling (Arrhenius plots) predicts shelf life under storage conditions .

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding affinities. For instance, the carbamimidoyl group may interact with catalytic residues of serine proteases, as shown in homology models. Validate predictions with enzyme inhibition assays (IC50 measurements) and SPR for binding kinetics .

Q. What strategies differentiate tert-butyl N-(N-methylcarbamimidoyl)carbamate from structural analogs in biological studies?

- Methodological Answer : Isotopic labeling (e.g., 13C-carbamimidoyl) or fluorescent tagging (BODIPY derivatives) enables tracking in cellular assays. Compare IC50 values against analogs like tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate to assess specificity. Structural differences (e.g., bicyclo cores vs. linear chains) significantly alter membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.